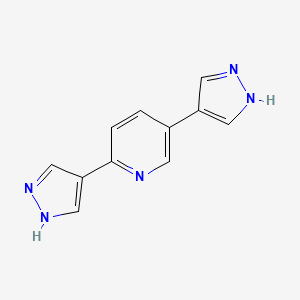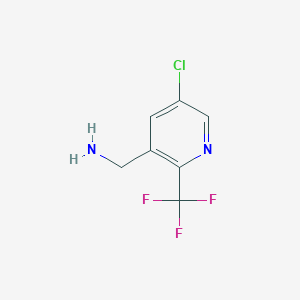
2,5,6-Trichloro-N,N-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,6-Trichloro-N,N-dimethylnicotinamide is an organic compound with the molecular formula C8H7Cl3N2O It is a derivative of nicotinamide, characterized by the presence of three chlorine atoms at positions 2, 5, and 6 on the pyridine ring, and two methyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloro-N,N-dimethylnicotinamide typically involves the chlorination of nicotinamide derivatives. One common method starts with 2-chloronicotinic acid, which undergoes esterification with methanol to form 2-chloronicotinic acid methyl ester. This intermediate then reacts with dimethylamine in the presence of a catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Key considerations include the use of mild reaction conditions, simple process equipment, and effective waste management to ensure high product quality and low production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,6-Trichloro-N,N-dimethylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2,5,6-Trichloro-N,N-dimethylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research explores its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N,N-dimethylnicotinamide
- 2,6-Dichloro-N,N-dimethylnicotinamide
- 2,5-Dichloro-N,N-dimethylnicotinamide
Uniqueness
2,5,6-Trichloro-N,N-dimethylnicotinamide is unique due to the specific arrangement of chlorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C8H7Cl3N2O |
|---|---|
Molekulargewicht |
253.5 g/mol |
IUPAC-Name |
2,5,6-trichloro-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H7Cl3N2O/c1-13(2)8(14)4-3-5(9)7(11)12-6(4)10/h3H,1-2H3 |
InChI-Schlüssel |
DEBNJJNRIKFIJS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC(=C(N=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



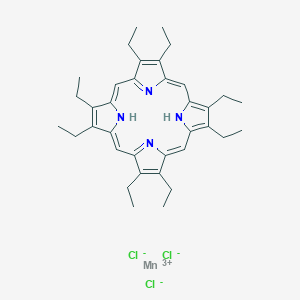
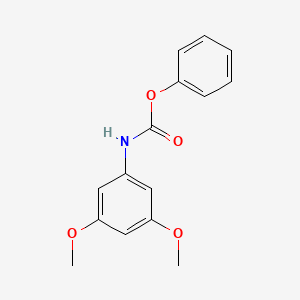
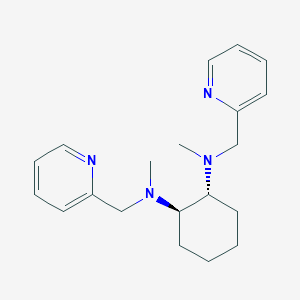
![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
![Methyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13660429.png)
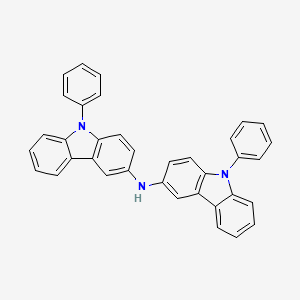
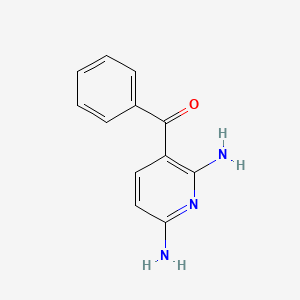

![3-Phenyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13660483.png)
